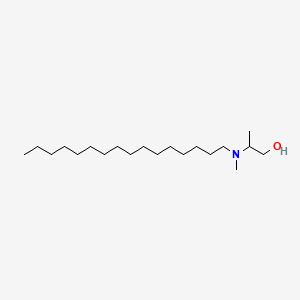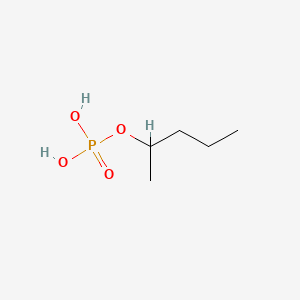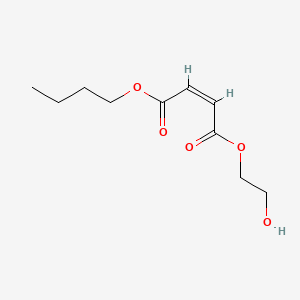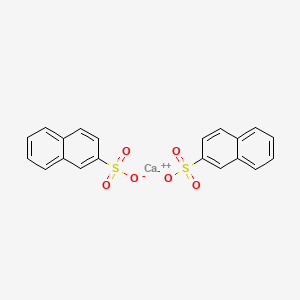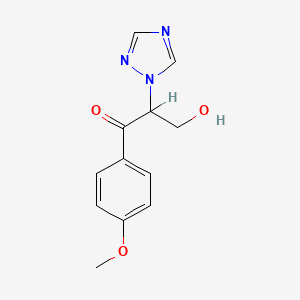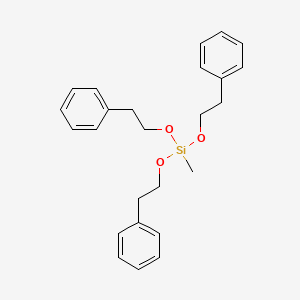
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- typically involves the reaction of 2,6-dimethylaniline with a suitable chiral precursor. One common method is the reaction of 2,6-dimethylaniline with (S)-2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiarrhythmic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- involves its interaction with specific molecular targets. For example, it can act on sodium channels in neuronal cell membranes, limiting the spread of electrical activity and reducing excitability. This property makes it useful in the treatment of certain medical conditions, such as arrhythmias.
Comparación Con Compuestos Similares
Similar Compounds
Tocainide: Another antiarrhythmic agent with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with structural similarities.
Procainamide: An antiarrhythmic agent with a different mechanism but similar therapeutic use.
Uniqueness
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. Its distinct chemical structure also allows for specific synthetic modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
53984-75-1 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
BUJAGSGYPOAWEI-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


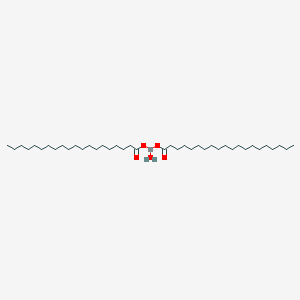
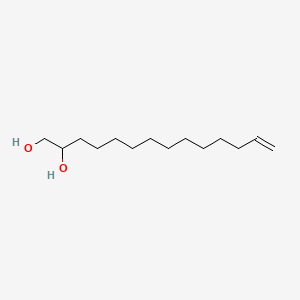
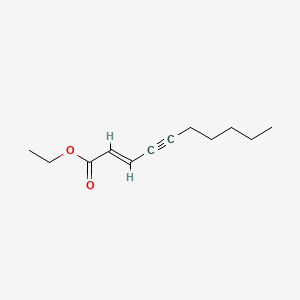
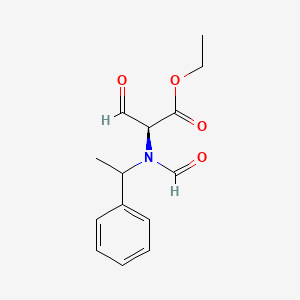
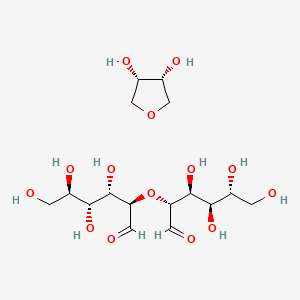
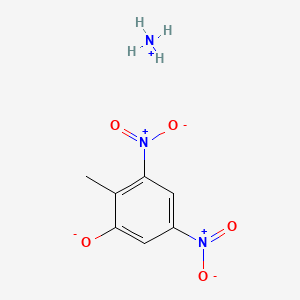
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

